2-Methylquinoline-6-carboxylic acid
Description
Significance as a Quinoline (B57606) Scaffold in Organic Synthesis
The quinoline ring system is a privileged structure in organic chemistry, and 2-methylquinoline-6-carboxylic acid provides a readily accessible entry point to this important class of compounds. sci-hub.se Its bifunctional nature, possessing both a carboxylic acid handle and a reactive methyl group, allows for diverse chemical modifications. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, while the methyl group can participate in various condensation and functionalization reactions. chemblink.comresearchgate.netnih.gov
Classical synthetic methodologies like the Doebner-von Miller reaction are employed for the synthesis of the 2-methylquinoline (B7769805) scaffold, highlighting its foundational role in building more complex molecular architectures. rsc.orgnih.gov The strategic placement of the methyl and carboxylic acid groups on the quinoline core allows for regioselective reactions, enabling chemists to construct intricate molecules with a high degree of control. sci-hub.se This makes this compound a valuable starting material for the synthesis of a variety of substituted quinolines, which are key components in the creation of dyes, catalysts, and functional materials. chemimpex.com
Role in the Development of Bioactive Molecules and Pharmacological Agents
The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. rsc.orgnih.gov this compound, as a derivative of this core structure, has garnered significant attention for its potential in drug discovery and development. chemimpex.com The presence of the carboxylic acid moiety is often crucial for the biological activity of these molecules, as it can participate in key interactions with biological targets. nih.gov
Research has demonstrated that derivatives of this compound can be synthesized to create compounds with a range of pharmacological activities. For instance, it serves as a precursor for the synthesis of molecules with potential applications in treating neurological disorders. chemimpex.com Furthermore, the core structure has been incorporated into compounds designed as inhibitors for specific protein kinases, such as DYRK1A, which is implicated in conditions like Down syndrome. nih.gov The ability to modify both the carboxylic acid and the methyl group allows for the fine-tuning of a compound's properties to enhance its potency, selectivity, and pharmacokinetic profile, making this compound a valuable tool in the medicinal chemist's arsenal. acs.org
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C11H9NO2 |
| Molar Mass | 187.19 g/mol |
| CAS Number | 635-80-3 |
| Melting Point | 250 °C |
| Boiling Point | 347.6±27.0 °C (Predicted) |
| Density | 1.285±0.06 g/cm³ (Predicted) |
| IUPAC Name | This compound |
This data is compiled from various chemical databases and is for informational purposes. nih.govscimplify.comchembk.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZONZQFTYGVOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345434 | |
| Record name | 2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-80-3 | |
| Record name | 2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline-6-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 2-Methylquinoline-6-carboxylic acid
The formation of this compound is primarily achieved through established synthetic routes that construct the quinoline (B57606) core from acyclic precursors. These methods often involve the reaction of aniline (B41778) derivatives with carbonyl compounds under various conditions.
Condensation reactions are fundamental to quinoline synthesis, forming the heterocyclic ring system through the sequential formation of carbon-carbon and carbon-nitrogen bonds.
The Doebner-Miller reaction is a widely used method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org It is considered a variation of the Skraup synthesis. nih.gov The reaction is typically catalyzed by strong acids, such as sulfuric acid, or Lewis acids like tin tetrachloride. wikipedia.org To synthesize this compound, the required starting materials would be 4-aminobenzoic acid and an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634). The crotonaldehyde can be formed in situ from the self-condensation of acetaldehyde. researchgate.net
The reaction mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent dehydration and aromatization (often via oxidation) to yield the final quinoline product. wikipedia.orgresearchgate.net While the general method is robust, yields can sometimes be diminished by the acid-catalyzed polymerization of the carbonyl substrate. nih.gov A study on a similar compound, 2-methyl-6-nitroquinoline (B57331), was successfully synthesized from 4-nitroaniline (B120555) and crotonaldehyde, demonstrating the viability of this pathway for 6-substituted quinolines. nih.gov
Table 1: Doebner-Miller Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 4-Aminobenzoic acid | Crotonaldehyde | Acid (e.g., HCl, H₂SO₄) | This compound |
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org To adapt this reaction for the synthesis of this compound, a substituted isatin, specifically 5-carboxyisatin, is required. The carbonyl compound used would be a methyl ketone, such as acetone, to provide the 2-methyl group.
The mechanism begins with the hydrolysis of the amide bond in the isatin derivative by a strong base (e.g., potassium hydroxide) to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with the ketone (acetone) to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to furnish the quinoline ring system. wikipedia.org This method is advantageous as it directly installs the carboxylic acid group at a specific position on the quinoline ring, dictated by the substitution on the starting isatin. ui.ac.id
Table 2: Pfitzinger Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Product |
| 5-Carboxyisatin | Acetone | Base (e.g., KOH) | This compound |
The condensation of an aniline with a β-ketoester, followed by cyclization, is a hallmark of quinoline synthesis, often referred to as the Conrad-Limpach or Combes synthesis depending on the cyclization conditions. For the synthesis of this compound, 4-aminobenzoic acid would be reacted with a β-ketoester like ethyl acetoacetate.
The initial step is the formation of an enamine intermediate through the condensation of the amino group of 4-aminobenzoic acid with the keto group of ethyl acetoacetate. The subsequent cyclization of this intermediate is typically achieved through thermal means at high temperatures or by using a strong acid catalyst. The final step involves saponification of the ester group to yield the desired carboxylic acid.
One-Pot and Multi-Step Synthetic Strategies
Both one-pot and multi-step strategies are employed in the synthesis of quinoline derivatives. A one-pot synthesis offers efficiency by performing multiple reaction steps in a single reactor without isolating intermediates. researchgate.net The Pfitzinger reaction is a classic example of a one-pot synthesis, where isatin, a carbonyl compound, and a base are combined to directly yield the quinoline carboxylic acid. jocpr.com Similarly, a one-pot protocol for synthesizing 2-methyl-6-nitroquinoline has been described where 4-nitroaniline is dissolved in acid, followed by the addition of crotonaldehyde and heating to yield the product after neutralization. nih.gov
In contrast, a multi-step synthesis involves the isolation and purification of intermediate compounds. This approach can be advantageous when starting materials are not commercially available or when purification is simpler for an intermediate than the final product. For instance, the synthesis of the required 5-carboxyisatin for the Pfitzinger reaction might constitute a separate multi-step sequence before its use in the final quinoline-forming reaction.
Palladium-Catalyzed Methods in Quinoline Synthesis
Modern synthetic chemistry has introduced palladium-catalyzed methods for the construction and functionalization of heterocyclic rings. One such method for forming the quinoline core is a palladium-catalyzed aza-Wacker oxidative cyclization. organic-chemistry.org This reaction can produce 2-methylquinolines from ortho-alkenylanilines under mild conditions, typically using a palladium(II) catalyst like Pd(OAc)₂ with a suitable ligand and an oxidant (air). organic-chemistry.org To produce this compound via this route, the starting material would be 4-amino-3-alkenylbenzoic acid.
Additionally, palladium catalysis is crucial for the late-stage functionalization of the quinoline ring. For example, palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) can be used to synthesize quinoline-6-carboxamides, which are direct derivatives of this compound. nih.gov This highlights the versatility of palladium catalysis in both the de novo synthesis of the quinoline ring and its subsequent modification.
Advanced Synthetic Techniques
The quest for more sustainable and efficient chemical processes has led to the adoption of several advanced techniques in the synthesis of quinoline and its derivatives. These methods often result in higher yields, shorter reaction times, and a reduction in hazardous waste.
Green Chemistry Innovations in Quinoline Production
Green chemistry principles are increasingly being integrated into the synthesis of quinoline compounds to minimize environmental impact. rsc.org A notable green approach involves the use of water as a solvent and employing nanocatalysts, which can be easily recovered and reused. rsc.orgnih.gov For instance, a continuous flow method for synthesizing 2-methylquinoline (B7769805) derivatives utilizes a Ru-Fe/γ-Al2O3 catalyst in an ethanol/water system. rsc.org This heterogeneous catalytic system avoids the use of strong acids and oxidants, aligning with green chemistry principles and offering moderate to good yields ranging from 46% to 88%. rsc.org
Another green protocol involves the Doebner–von Miller reaction in a flow reactor using water as the solvent, which provides a rapid and environmentally friendly route to quinoline derivatives in good to excellent yields. rsc.org The use of nanocatalysts, such as silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), has also been shown to significantly improve reaction yields and reduce reaction times in the synthesis of 2-methyl-6-nitroquinoline, a related compound. nih.gov These methods highlight a shift towards more sustainable and economically viable production of quinoline derivatives. acs.org
Microwave Irradiation in Quinoline Carboxylic Acid Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner product formation compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various quinoline carboxylic acid derivatives. nih.govrsc.org
In one study, a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid was developed using microwave irradiation, which facilitated the direct reaction of the acid or its ester with substituted anilines. nih.gov This approach proved to be highly efficient for generating a series of quinoline-2-carboxanilides. nih.govresearchgate.net Similarly, a series of quinoline-3-carboxylic acid derivatives were synthesized under microwave irradiation in aqueous micellar microreactors, demonstrating the versatility of this technique for creating diverse quinoline structures. nih.gov The use of microwave irradiation in a catalyst-free, one-pot, three-component reaction has also been reported for the synthesis of novel dihydropyridopyrimidines and dihydropyrazolopyridines bearing a quinoline fragment. acs.org
| Starting Materials | Product | Conditions | Yield | Reference |
| Quinoline-2-carboxylic acid, substituted anilines | Substituted quinoline-2-carboxanilides | Microwave irradiation | High | nih.gov |
| Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | Dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines with quinoline fragment | DMF, Microwave irradiation | Not specified | acs.org |
| Quinoline-3-carboxylic acid precursors | Quinoline-3-carboxylic acid derivatives | Aqueous micellar microreactors, Microwave irradiation | Not specified | nih.gov |
Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives
Ultrasound Irradiation Protocols
Ultrasound-assisted synthesis is another advanced technique that utilizes acoustic cavitation to enhance chemical reactivity. This method often results in shorter reaction times, improved yields, and milder reaction conditions. The synthesis of quinoline derivatives has benefited from the application of ultrasound irradiation, which can promote reactions through the formation, growth, and collapse of bubbles in the liquid medium. nih.gov
For instance, the synthesis of hybrid quinoline-sulfonamide complexes has been achieved with significantly higher yields and dramatically reduced reaction times (by about 150-fold for complexation) under ultrasound irradiation compared to conventional methods. nih.gov This eco-friendly approach also reduces the amount of solvent required. nih.gov Another study reports the use of SnCl2·2H2O as a precatalyst for the one-pot, three-component synthesis of 2-substituted quinolines under ultrasound irradiation in water, yielding good results. researchgate.net Furthermore, the ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides provided the target acylhydrazone compounds in excellent yields within just 4–6 minutes. mdpi.com These examples underscore the efficiency and green credentials of ultrasound-assisted protocols in quinoline synthesis. rsc.org
| Reactants | Product | Conditions | Reaction Time | Yield | Reference |
| 8-aminoquinoline, 4-R-benzenesulfonyl chloride | Hybrid quinoline-sulfonamide | Ultrasound irradiation | Significantly reduced | High | nih.gov |
| Aniline, aldehydes, ethyl 3,3-diethoxypropionate | 2-substituted quinolines | SnCl2·2H2O, ultrasound irradiation, water | Not specified | Good | researchgate.net |
| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, aromatic acid hydrazides | Piperidinyl-quinoline acylhydrazones | Ultrasound irradiation, ethanol, catalytic acetic acid | 4–6 minutes | Excellent | mdpi.com |
Table 2: Ultrasound-Assisted Synthesis of Quinoline Derivatives
Continuous Flow Reactor Applications
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. thieme-connect.devapourtec.com The synthesis of quinoline derivatives has been successfully adapted to continuous flow systems, enabling more efficient and controlled production. thieme-connect.devapourtec.com
A continuous photochemical process has been developed for the synthesis of a series of quinoline products through a tandem alkene isomerization and cyclocondensation cascade, achieving throughputs of over one gram per hour. vapourtec.com Another approach utilizes a continuous-flow photoisomerization–cyclization process to produce quinolines from (E)-2-aminostyryl ketones. thieme-connect.de Furthermore, a continuous flow synthesis of 2-methylquinoline derivatives has been demonstrated using a Ru-Fe/γ-Al2O3 catalyst in water, highlighting a rapid and green route. rsc.orgrsc.org This method allows for the synthesis of various substituted quinolines with moderate to good yields. rsc.org The development of continuous-flow strategies is also crucial for safely producing certain quinoline derivatives, such as 3-cyanoquinolines, within minutes. acs.org
| Reaction Type | Key Features | Throughput/Yield | Reference |
| Tandem photoisomerization-cyclization | Scalable, high-power LED | >1 g/hour | vapourtec.com |
| Photoisomerization–cyclization | LED irradiation (365 nm) | High yields | thieme-connect.de |
| Doebner–Miller reaction | Strong acid, flow reactor, water solvent | Good to excellent yields | rsc.org |
| Hydrogen transfer reaction | Ru-Fe/γ-Al2O3 catalyst, ethanol/water system | 46%–88% yields | rsc.org |
| Iminyl radical cyclization | Safe, scalable | Satisfactory yields | acs.org |
Table 3: Continuous Flow Synthesis of Quinoline Derivatives
Control of Reaction Conditions and Byproduct Mitigation
Careful control of reaction conditions is paramount in chemical synthesis to maximize the yield of the desired product and minimize the formation of unwanted byproducts. In quinoline synthesis, factors such as the choice of catalyst, solvent, temperature, and the dropwise addition of reactants can significantly influence the reaction outcome. acs.orgnih.gov
For example, in the Doebner hydrogen-transfer reaction for synthesizing quinoline-4-carboxylic acids, the use of BF3·THF as a catalyst and MeCN as a solvent was found to be optimal. acs.orgnih.gov However, this reaction can produce a significant byproduct. To mitigate this, adding pyruvic acid dropwise was found to suppress its decomposition at high temperatures and reduce the formation of impurities, thereby improving the yield. acs.orgnih.gov
Chemical Transformations and Derivatization Strategies for this compound
The structural framework of this compound, featuring a reactive carboxylic acid group and a versatile quinoline nucleus, allows for a multitude of chemical transformations. These modifications are pivotal for the synthesis of diverse derivatives, enabling the fine-tuning of its physicochemical and biological properties. This article explores the key derivatization strategies focusing on both the carboxylic acid moiety and the quinoline ring system.
Spectroscopic Characterization and Computational Chemistry Studies
Advanced Spectroscopic Analyses
Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of 2-methylquinoline-6-carboxylic acid.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad band is observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the aromatic quinoline (B57606) ring and the methyl group typically appear as sharper peaks superimposed on this broad O-H band. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid presents as an intense band in the range of 1690-1760 cm⁻¹. orgchemboulder.com The exact position is influenced by factors such as dimerization and intramolecular hydrogen bonding. orgchemboulder.com Furthermore, the C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. orgchemboulder.com The spectrum of a related compound, 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, has been studied, and its vibrational frequencies were analyzed with the aid of quantum chemical calculations. nih.gov
Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds. For this compound, Raman spectra have been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The data from such analyses helps in assigning the vibrational modes of the quinoline ring and the substituent groups. For instance, studies on similar quinoline derivatives, like quinoline-2-carboxylic acid, have utilized Raman spectroscopy to investigate their structural and vibrational properties. researchgate.net
A summary of key vibrational frequencies for carboxylic acids is presented below:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 2500-3300 | Strong, Broad |
| C-H Stretch | 2850-3000 | Sharp, Medium |
| C=O Stretch | 1690-1760 | Strong |
| C-O Stretch | 1210-1320 | Medium |
| O-H Bend | 1395-1440 | Medium |
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide crucial structural information.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a carboxylic acid like this compound would show a characteristic highly deshielded proton signal for the carboxylic acid (-COOH) hydrogen, typically appearing in the 10-12 ppm region. libretexts.org This signal is often a broad singlet due to hydrogen bonding and can be exchanged with deuterium (B1214612) upon addition of D₂O. libretexts.org The protons on the quinoline ring would appear in the aromatic region (typically 7-9 ppm), and the methyl group protons would resonate as a singlet in the upfield region, around 2.5-2.6 ppm. nih.gov For example, in a series of synthesized quinoline-amide derivatives, the methyl group at the 2nd position of the quinoline showed a singlet signal in the range of δ 2.55–2.59 ppm. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the deshielded region of 160-180 ppm. libretexts.org The carbons of the quinoline ring would have distinct chemical shifts, and the methyl carbon would appear at a much higher field.
Electronic spectroscopy provides insights into the electronic transitions within the molecule.
UV-Vis Spectroscopy: Carboxylic acids generally exhibit a π → π* transition at around 210 nm, which is often too low to be of practical use for simple carboxylic acids. libretexts.org However, the extended conjugation provided by the quinoline ring in this compound would shift the absorption maxima to longer wavelengths, making it observable in the standard UV-Vis range. Studies on quinoline derivatives often show complex UV-Vis spectra due to the various possible electronic transitions within the aromatic system.
Photoluminescence: Quinoline derivatives are known for their potential as fluorescent materials. chemimpex.com The photoluminescence properties of this compound, including its emission spectrum and quantum yield, would be dependent on its electronic structure and the surrounding environment.
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns in the solid state. For instance, a study on 2-(4-Methylphenyl)quinoline-4-carboxylic acid provided detailed crystal data, including unit cell dimensions and space group. researchgate.net Such analyses have been crucial in understanding the crystal packing and hydrogen bonding networks in similar quinoline carboxylic acid derivatives. researchgate.net
TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. picoquant.com This method is based on the repetitive and precisely timed detection of single photons emitted from a sample after excitation by a pulsed light source. picoquant.com For a fluorescent compound like this compound, TCSPC could be employed to determine its fluorescence lifetime, providing valuable information about its excited-state dynamics and potential applications in areas like fluorescence sensing and imaging. The technique has been successfully applied to study a wide range of fluorophores. rsc.org
Computational Chemistry Methodologies
Computational chemistry plays a significant role in complementing experimental data and providing deeper insights into the properties of this compound.
Density Functional Theory (DFT): DFT is a widely used computational method to predict the molecular structure, vibrational frequencies, and electronic properties of molecules. nih.govmdpi.com For quinoline derivatives, DFT calculations at levels like B3LYP/6-31+G(d,p) have been used to optimize molecular geometries and calculate thermodynamic properties. nist.gov Such calculations can predict IR and Raman spectra, which can then be compared with experimental data to aid in the assignment of vibrational modes. nih.gov
Time-Dependent Density Functional Theory (TD-DFT): To understand the electronic absorption spectra, TD-DFT calculations are often performed. nih.gov This method can predict the excitation energies and oscillator strengths of electronic transitions, providing a theoretical basis for interpreting experimental UV-Vis spectra.
Molecular Docking: For molecules with potential biological activity, molecular docking simulations are used to predict the binding mode and affinity of the compound to a biological target, such as a protein or enzyme. mdpi.com While not directly a spectroscopic or computational chemistry study of the molecule itself, it relies on an accurate understanding of the molecule's 3D structure, often obtained from X-ray crystallography or computational optimization.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can determine the ground-state optimized geometry, corresponding to the most stable conformation of the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For quinoline derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are standard for structural optimization. dergi-fytronix.comresearchgate.net In studies of similar compounds like phenyl quinoline-2-carboxylate, DFT has been used to precisely calculate the spatial arrangement of the atoms. mdpi.com For this compound, a DFT analysis would provide the optimized structural parameters, forming the basis for all further computational investigations.
Table 1: Predicted Optimized Geometrical Parameters for a Quinoline Derivative
Illustrative geometrical parameters (bond lengths and angles) for a quinoline derivative as determined by DFT calculations. Similar calculations would define the precise structure of this compound.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length (Å) | N1–Ca | 1.3512 Å |
| N2–Cb | 1.3245 Å | |
| Bond Angle (°) | Cc–N1–Ca | 121.0° |
| Cc–N2–Cb | 118.8° |
Data adapted from a DFT study on quinoline derivatives. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. It is a primary tool for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states.
In a study on 6-fluoro-4-hydroxy-2-methylquinoline, TD-DFT calculations successfully predicted electronic transitions. tandfonline.com The analysis identified multiple absorption bands corresponding to π → π* and n → π* transitions within the quinoline system. tandfonline.com Applying TD-DFT to this compound would allow for the theoretical prediction of its UV-Vis spectrum, providing insights into its photophysical properties and helping to assign experimental spectral peaks to specific electronic transitions.
Table 2: Theoretical Electronic Transitions for a 2-Methylquinoline (B7769805) Analogue
Calculated electronic absorption wavelength (λ), excitation energy (E), and oscillator strength (f) for 6-fluoro-4-hydroxy-2-methylquinoline using TD-DFT in a water phase. This illustrates the type of data obtainable for this compound.
| Calculated λ (nm) | Excitation Energy (eV) | Transition Type (Major Contribution) |
|---|---|---|
| 291 | 4.26 | π → π |
| 272 | 4.55 | π → π |
| 265 | 4.67 | n → π* |
Data derived from a TD-DFT study on 6-fluoro-4-hydroxy-2-methylquinoline. tandfonline.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.com An MEP surface is plotted over the molecule's electron density, with colors indicating the nature of the electrostatic potential. Typically, red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-deficient areas, prone to nucleophilic attack). researchgate.netwolfram.com
For quinoline derivatives, MEP analysis reveals characteristic features. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential (red), making them sites for electrophilic interaction. dergi-fytronix.com Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue). researchgate.net An MEP map for this compound would therefore be invaluable for predicting its reactivity and intermolecular interaction patterns, such as hydrogen bonding. mdpi.com
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A small energy gap generally implies high chemical reactivity and low kinetic stability. aimspress.com
In a theoretical study of 6-fluoro-4-hydroxy-2-methylquinoline, the HOMO-LUMO energy gap was calculated to be approximately 4.78 eV, indicating considerable molecular stability. tandfonline.com A similar analysis for this compound would determine its electronic character and reactivity profile.
Table 3: Frontier Molecular Orbital Energies for a 2-Methylquinoline Analogue
Calculated energies for the HOMO, LUMO, and the energy gap (ΔE) for 6-fluoro-4-hydroxy-2-methylquinoline in the water phase. These values are key indicators of electronic activity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.89 |
| LUMO | -2.11 |
| Energy Gap (ΔE) | 4.78 |
Data derived from a study on 6-fluoro-4-hydroxy-2-methylquinoline. tandfonline.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge transfer and delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. dergi-fytronix.com
Table 4: Selected NBO Interactions for a Quinoline Derivative
Illustrative donor-acceptor interactions and their second-order perturbation stabilization energies (E(2)) for 2-Chloro-7-Methylquinoline-3-Carbaldehyde. A similar analysis would elucidate the intramolecular electronics of this compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| π(C2-C3) | π(C4-C10) | 85.6 |
| π(C5-C6) | π(C7-C8) | 92.1 |
| LP(1) N1 | π*(C2-C3) | 195.3 |
Data adapted from an NBO study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergi-fytronix.com
Nonlinear Optical (NLO) Properties Prediction
Computational methods are also employed to predict the Nonlinear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. Key parameters include the molecular dipole moment (μ) and the first-order hyperpolarizability (β₀), which measure the molecule's response to an external electric field. Materials with large β₀ values are sought after for NLO applications.
For the related compound 6-fluoro-4-hydroxy-2-methylquinoline, the dipole moment and hyperpolarizability were calculated and found to be comparable to or greater than those of urea, a standard reference material for NLO studies. tandfonline.com A computational screening of this compound's NLO properties would involve calculating these same parameters to evaluate its potential as a candidate for NLO materials.
Table 5: Calculated NLO Properties for a 2-Methylquinoline Analogue
Comparison of calculated dipole moment (μ) and first-order hyperpolarizability (β₀) for 6-fluoro-4-hydroxy-2-methylquinoline and the reference compound Urea.
| Compound | Dipole Moment (μ, Debye) | Hyperpolarizability (β₀, esu) |
|---|---|---|
| 6-fluoro-4-hydroxy-2-methylquinoline | 4.659 | 2.15 x 10⁻³⁰ |
| Urea (Reference) | 1.373 | 0.76 x 10⁻³⁰ |
Data derived from a computational study on 6-fluoro-4-hydroxy-2-methylquinoline. tandfonline.com
Quantum Chemical Simulations
The term "quantum chemical simulations" encompasses the suite of computational techniques discussed above. Collectively, these methods provide a holistic, atom-level understanding of a molecule's behavior without the need for empirical data. wolfram.com The process begins with DFT to establish an accurate molecular structure. researchgate.net This structure then serves as the input for further simulations, including TD-DFT for spectroscopic properties, MEP mapping for reactivity prediction, and FMO and NBO analyses for electronic characterization. wolfram.comresearchgate.net
Through this integrated computational approach, a comprehensive theoretical profile of this compound can be constructed. These simulations provide predictive insights into its geometry, stability, reactivity, and optical properties, guiding further experimental research and potential applications.
Supramolecular Chemistry and Crystal Engineering of this compound
The solid-state structure and properties of this compound are profoundly influenced by the principles of supramolecular chemistry and crystal engineering. The molecule's architecture, featuring a carboxylic acid group (a hydrogen bond donor and acceptor) and a quinoline ring system with a nitrogen atom (a hydrogen bond acceptor) and an extended π-system, provides multiple sites for noncovalent interactions. These interactions dictate the assembly of molecules into well-defined, stable, three-dimensional structures.
Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding)
The crystal packing of this compound is governed by a variety of noncovalent interactions, with hydrogen bonding playing a primary role. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). Simultaneously, the nitrogen atom within the quinoline ring is a strong hydrogen bond acceptor.
The most significant interactions are strong, charge-assisted hydrogen bonds. In co-crystals involving similar quinoline derivatives, short, strong hydrogen bonds are consistently observed between the carboxylic oxygen and the quinoline nitrogen. iucr.orgiucr.org For instance, in structures of 4-methylquinoline (B147181) with substituted benzoic acids, O···N distances are typically short, ranging from 2.5252 (11) Å to 2.5652 (14) Å, indicating a powerful interaction. iucr.orgiucr.org
C—H···O Hydrogen Bonds: Interactions between the aromatic C-H groups of the quinoline ring and the oxygen atoms of the carboxylic acid are common, helping to link the primary hydrogen-bonded motifs. iucr.org
π–π Stacking Interactions: The planar quinoline ring systems can stack on top of each other. These interactions are frequently observed between adjacent quinoline rings, often related by an inversion center, contributing significantly to the cohesion of the crystal layers. iucr.orgiucr.org
C—H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring can interact with the electron-rich π-cloud of an adjacent quinoline ring, further stabilizing the three-dimensional network. iucr.org
Molecules of quinolone carboxylic acid derivatives are rich in centers for non-covalent interactions, including hydrogen bond donors and acceptors, as well as extensive aromatic systems that interact via dispersion forces. mdpi.com
Table 1: Potential Noncovalent Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| O—H···N | Carboxylic Acid (-OH) | Quinoline Nitrogen | ~2.5 - 2.6 | Forms primary structural motifs (synthons) |
| O—H···O | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | ~2.6 - 2.7 | Forms carboxylic acid dimers |
| C—H···O | Aromatic C-H | Carboxylic Acid (C=O) | ~3.2 - 3.5 | Links primary motifs into layers/networks |
| π–π Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) | ~3.4 - 3.8 | Stabilizes layered structures |
| C—H···π | Aromatic/Methyl C-H | Quinoline Ring (π-system) | ~3.5 - 3.8 | Cross-links molecular chains and layers |
Formation of Supramolecular Synthons and Architectures
Noncovalent interactions guide the assembly of molecules into predictable, repeating patterns known as supramolecular synthons. researchgate.net For this compound, several key synthons can be anticipated based on its functional groups. The interplay between these synthons determines the final crystal architecture.
The most common synthons in systems containing carboxylic acids and aromatic nitrogen heterocycles are the carboxylic acid homodimer and the acid-pyridine heterosynthon . researchgate.netrsc.org
Carboxylic Acid Homodimer (R₂(2)(8) Synthon): This involves two carboxylic acid groups forming a pair of O—H···O hydrogen bonds, creating a highly stable eight-membered ring motif. This is one of the most robust and common synthons in crystal engineering.
Acid-Pyridine Heterosynthon (R₂(2)(7) or Catemer): This involves a strong O—H···N hydrogen bond between the carboxylic acid and the quinoline nitrogen. Depending on the steric and electronic environment, this can lead to discrete dimers or, more commonly, to chains (catemers) where molecules are linked head-to-tail.
The competition between these synthons dictates the final structure. The relative acidity of the carboxylic acid and basicity of the quinoline nitrogen (related to pKa values) can influence whether a proton is transferred, forming a salt, which further modifies the hydrogen bonding patterns. iucr.org The resulting synthons then assemble into larger architectures, such as one-dimensional tapes, two-dimensional layers, or complex three-dimensional networks, often stabilized by weaker π-stacking and C-H···O interactions that link the primary chains or layers together. iucr.org The formation of these supramolecular synthons is a critical process in the development of new materials and active pharmaceutical ingredients. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are combined to generate maps and plots that provide a detailed picture of the crystal packing environment.
d_norm Surface: The Hirshfeld surface is often mapped with a normalized contact distance (d_norm). This map uses a color scale to highlight intermolecular contacts:
Red spots: Indicate contacts that are shorter than the van der Waals radii, representing the strongest interactions, typically hydrogen bonds. nih.gov
White areas: Represent contacts approximately equal to the van der Waals radii.
Blue areas: Indicate contacts longer than the van der Waals radii.
For this compound, bright red spots would be expected near the carboxylic acid's hydroxyl hydrogen and the quinoline nitrogen, visualizing the key O—H···N hydrogen bond. nih.gov Fainter red spots might appear for weaker C—H···O contacts. nih.gov
Table 2: Predicted Contributions to Hirshfeld Surface for this compound
| Contact Type | Typical Contribution | Appearance on Fingerprint Plot |
| H···H | 35-45% | Large, diffuse region in the center of the plot. nih.gov |
| C···H / H···C | 30-40% | Distinctive "wings" on either side of the diagonal, characteristic of C-H···π interactions. nih.gov |
| O···H / H···O | 15-25% | Sharp "spikes" at low dₑ and dᵢ values, indicative of strong hydrogen bonds. |
| N···H / H···N | 5-10% | Sharp "spikes," similar to O···H contacts, corresponding to the O-H···N hydrogen bond. nih.gov |
| C···C | 3-5% | Points distributed along the diagonal, indicating π-π stacking. |
This analysis allows for a quantitative breakdown of the forces holding the crystal together, confirming the dominance of hydrogen bonding while also highlighting the significant cumulative role of weaker contacts like H···H, C···H, and π-π interactions in achieving the final stable supramolecular architecture. nih.gov
Biological Activities and Pharmacological Investigations
Evaluation of Antimicrobial Properties
While the broader class of quinoline (B57606) derivatives has been a source of antimicrobial agents, dedicated studies evaluating the specific antimicrobial properties of 2-methylquinoline-6-carboxylic acid are not prevalent in the reviewed scientific literature. Research on related but structurally distinct molecules, such as derivatives of quinoline-2-carboxylic acid, has shown some antimicrobial effects, but these findings cannot be directly extrapolated to this compound. ajchem-a.com Therefore, its efficacy against microbial pathogens remains an area requiring further investigation.
Antiviral Efficacy Studies (e.g., Disruption of ACE2-SARS-CoV-2 Interaction)
The interaction between the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the SARS-CoV-2 spike protein is a critical target for antiviral drug development. nih.govnih.gov Although some quinoline-based compounds have been investigated for their potential to inhibit this interaction, there is no specific research demonstrating that this compound can disrupt the ACE2-SARS-CoV-2 binding. researchgate.net Its potential as an antiviral agent targeting this mechanism has not been reported.
Enzyme Inhibition Studies
The interaction of chemical compounds with metabolic enzymes is crucial for understanding their pharmacological profile.
There are no specific studies in the reviewed scientific literature that investigate the inhibitory effects or mechanisms of this compound on the human enzyme Cytochrome P450 1A2 (CYP1A2). Research into the interactions between various quinoline derivatives and different P450 enzymes, such as CYP2C9, has been conducted, but these findings are specific to the compounds and enzymes studied and cannot be generalized to this compound and CYP1A2. nih.gov
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for the development of therapies against cancer and autoimmune diseases. nih.gov The inhibition of DHODH leads to pyrimidine depletion, which in turn halts the cell cycle in the S-phase. nih.gov
Derivatives of quinoline carboxylic acid have been identified as potent inhibitors of DHODH. nih.govnih.gov A structure-guided approach has been employed to develop improved DHODH inhibitors, aiming to establish new interactions with the enzyme. nih.gov This has led to the discovery of potent quinoline-based analogues. nih.gov For instance, certain analogues have demonstrated significant oral bioavailability and a reasonable elimination half-life in preclinical studies. nih.gov The core of the research in this area is to modify the quinoline structure to enhance its binding and inhibitory activity against DHODH. nih.gov
Protein Kinase CK2 (CK2) Inhibition
Protein kinase CK2 is a serine/threonine protein kinase that is involved in a multitude of cellular processes, and its upregulation is linked to various diseases, including cancer. nih.govsemanticscholar.org This makes CK2 a prime target for therapeutic intervention. nih.gov Derivatives of 3-quinoline carboxylic acid have been investigated as potential inhibitors of protein kinase CK2. nih.gov
Studies have identified several 3-quinoline carboxylic acid derivatives that inhibit CK2 with varying potencies. nih.gov The most effective inhibitors were discovered among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov The development of both ATP-competitive and allosteric inhibitors of CK2 is an active area of research, with the aim of improving selectivity and reducing off-target effects. semanticscholar.org
Other Enzyme Modulation Activities
Beyond DHODH and CK2, quinoline carboxylic acid derivatives have been shown to modulate the activity of other enzymes. For example, they have been investigated for their potential to inhibit ectonucleotidases, which are involved in tumor immune evasion. researchgate.net By inhibiting these enzymes, the accumulation of immunosuppressive adenosine (B11128) in the tumor microenvironment can be prevented, thereby restoring antitumor immunity. researchgate.net
Additionally, certain 2-substituted quinoline derivatives have been evaluated for their activity against various human cancer cell lines, demonstrating selective anticancer properties. rsc.org The enzymatic degradation of quinoline derivatives, such as the oxidation of 2-methylquinoline (B7769805) by quinoline 2-oxidoreductase, is also a subject of study. rsc.org
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding and optimizing their therapeutic potential.
Impact of Substituents on Biological Activity
The nature and position of substituents on the quinoline ring system have a profound impact on the biological activity of these compounds. For instance, in the context of mGluR1 antagonists, a hydrophobic and larger substituent at the R1 position is crucial for high potency. jst.go.jp Similarly, the size of a secondary amide group at the 6-position of quinolines is another key factor in enhancing antagonistic activity. jst.go.jp
In the case of DHODH inhibitors, the introduction of substituents at the C6 position of the quinoline ring can improve potency and metabolic stability. nih.gov For CK2 inhibitors, the presence of specific groups, such as in tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, leads to the most active compounds. nih.gov The lipophilicity of the molecule, influenced by its substituents, also plays a significant role in its cytotoxic effects. rsc.org
Identification of Critical Structural Regions for Target Binding
For effective enzyme inhibition, specific structural features of the quinoline derivative must interact with the target enzyme's binding site. In DHODH inhibitors, a key interaction involves a water-mediated hydrogen bond with the residue T63. nih.gov Another critical interaction is a hydrogen bond with Y356. nih.gov The quinoline-3-carboxylic acid scaffold itself is considered a pharmacophore for HIV-1 integrase inhibition. mdpi.com
Influence of Quinoline Ring Modification on Biological Response
Modifications to the core quinoline ring structure can significantly alter the biological response. For example, in the development of HIV-1 integrase inhibitors, replacing a phenyl ring at the C-6 position with a bioisosteric pyrazole (B372694) ring was explored. mdpi.com However, this modification, along with others, resulted in low inhibitory activity, suggesting that the 3',5'-dimethyl-1H-pyrazolyl moiety has reduced hydrophobic interaction ability with the integrase compared to the original phenyl group. mdpi.com
The synthesis of various quinoline scaffolds, such as those with substituents at carbon-4, can be achieved through methods like the Gould-Jacob cyclization. nih.gov These modifications aim to improve the compound's interaction with its biological target and enhance its therapeutic efficacy.
Chelation Chemistry and Metal Ion Interactions
The structure of this compound, featuring both a quinoline ring system and a carboxylic acid group, inherently suggests a strong potential for acting as a chelating agent. nih.gov The nitrogen atom within the quinoline ring and the oxygen atoms of the carboxyl group serve as potential coordination sites for metal ions. This chelation capability allows the molecule to form stable complexes with various metals, an attribute that is valuable in the fields of catalysis and materials science.
While specific studies detailing the crystal structure or stability constants of metal complexes with this compound are not extensively documented in peer-reviewed literature, the principles of coordination chemistry provide a strong basis for understanding its potential interactions. The formation of a five or six-membered ring involving the metal ion and the ligand's functional groups is a common and stabilizing feature in chelation. jchemlett.com Ligands like pyridine-2,6-dicarboxylic acid, which share structural motifs with the subject compound, are known to be versatile multidentate ligands that form stable complexes with a variety of metal ions. ajol.info
The stability of these metal complexes can be quantified by their stability constants (or formation constants), with higher values indicating greater stability. scispace.com Research on the interaction of various divalent metal ions with carboxylic acid groups has shown that the strength of this binding can vary significantly. For instance, studies on arachidic acid revealed a binding strength trend of Ca²⁺ > Co²⁺ > Pb²⁺ > Cd²⁺, indicating that factors beyond simple ionic radii, such as the specific chemistry and coordination geometry of the metal ion, play a crucial role.
Other Reported Biological Effects (e.g., Photosynthesis Inhibition)
The quinoline scaffold is a common feature in many biologically active molecules. researchgate.netui.ac.id Investigations into derivatives of quinoline carboxylic acids have uncovered a range of biological effects, suggesting potential applications in agriculture and medicine.
Photosynthesis Inhibition
While direct testing of this compound for photosynthesis inhibition is not prominently reported, related quinoline derivatives have demonstrated such activity. A study on hydroxyquinolinecarboxamides, for example, showed that these compounds can inhibit photosynthesis in species like spinach (Spinacia oleracea) and green algae (Chlorella vulgaris). This suggests that the quinoline structure could serve as a basis for developing new herbicides. Furthermore, a patent has described the use of certain quinoline carboxylic acid derivatives as herbicide safeners, which protect crops from the harmful effects of herbicides. google.com
Antioxidant Activity
Research into the biological activities of quinoline derivatives has also explored their potential as antioxidants. A study focusing on isomers, specifically 2-methylquinoline-4-carboxylic acid, demonstrated notable antioxidant properties. ui.ac.id The study measured the ability of these compounds to scavenge free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The results indicated that modifying the basic isatin (B1672199) structure into a quinoline-4-carboxylic acid derivative significantly enhanced its antioxidant capacity. ui.ac.id
| Compound | Inhibition Percentage (%) at 5 mg/L | Assay |
|---|---|---|
| Isatin | 0 | DPPH |
| 2-Methylquinoline-4-carboxylic acid | 30.25 | DPPH |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 40.43 | DPPH |
Data sourced from a study on quinoline-4-carboxylic acid derivatives, demonstrating the antioxidant potential within this class of compounds. ui.ac.id
Other studies have also highlighted the antioxidant potential of various quinoline structures, indicating that this is a recurring activity within this chemical family. researchgate.netmdpi.com
Antimicrobial and Antifungal Activity
The quinoline core is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting antimicrobial and antifungal properties. researchgate.netajchem-a.com For instance, research on quinoline-4-carboxylic acid derivatives has shown activity against various bacterial strains. researchgate.net Similarly, studies on complexes derived from pyridine-2,6-dicarboxylic acid have demonstrated that metal complexation can enhance the antimicrobial effects of the parent ligand. ajol.info
Advanced Research Applications
Applications in Analytical Chemistry
The compound's stability and defined chemical structure make it relevant in the precise and sensitive field of analytical chemistry.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. 2-Methylquinoline-6-carboxylic acid is frequently utilized in contexts where HPLC is the primary method for quality control and purity assessment. Commercial grades of this compound often specify a purity of 98% or greater as determined by HPLC analysis chemimpex.comcalpaclab.comlabproinc.comgeno-chem.com. This indicates its role as a well-characterized chemical standard. While it serves as an analyte, its utility extends to being a building block for creating fluorescent labeling reagents used in HPLC to enhance the detection of other carboxylic acids semanticscholar.org.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing complex biological samples in metabolomics. Chemical derivatization is often employed to improve the chromatographic performance and ionization efficiency of specific classes of metabolites. While the direct use of this compound as a derivatization agent is not extensively documented, related quinoline (B57606) structures, such as 2-hydrazinoquinoline (HQ), have been successfully developed for this purpose umn.edunih.govsemanticscholar.orgnih.gov. HQ serves as an effective agent for the simultaneous LC-MS analysis of crucial metabolic intermediates like short-chain carboxylic acids, aldehydes, and ketones nih.govsemanticscholar.orgnih.gov. This derivatization process enhances the detection of these molecules, allowing for a more comprehensive investigation of metabolic pathways and the identification of biomarkers associated with diseases like diabetic ketoacidosis nih.govresearchgate.net. The success of the quinoline scaffold in this application highlights a potential, yet-to-be-explored, avenue for this compound and its derivatives.
Fluorescent Probes and Labeling Reagents
The quinoline ring system is inherently fluorescent, a property that makes its derivatives valuable in bio-imaging and as labeling reagents. This compound is used in the development of fluorescent dyes for biological imaging, where it contributes to creating probes that offer enhanced visibility in cellular studies chemimpex.com. The design of fluorescent sensors based on the quinoline structure allows for the detection of other molecules, such as carboxylic acids, through mechanisms like guest-induced excimer formation beilstein-journals.org. This principle involves a change in the fluorescent signal upon the binding of a target molecule, making it a sensitive detection method. The development of small molecular fluorescent probes for labeling specific proteins in live cells further underscores the utility of such chemical structures in biological research rsc.org.
Interactions with Biological Macromolecules
Understanding how small molecules interact with proteins and nucleic acids is fundamental to drug discovery and molecular biology. The quinoline-carboxylic acid scaffold has been the subject of numerous studies to elucidate these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to study the interactions of quinoline derivatives with key proteins.
Human Serum Albumin (HSA): Human Serum Albumin is the most abundant protein in blood plasma and plays a crucial role in the transport of various drugs and endogenous molecules nih.gov. Spectroscopic and molecular docking studies on related quinoline compounds, such as Quinoline Yellow, have shown that they bind to HSA, primarily in a specific pocket known as subdomain IIA nih.govsci-hub.box. The binding is typically driven by hydrophobic forces and hydrogen bonding nih.govswu.ac.th. These interactions can alter the protein's secondary structure and microenvironment, which has implications for the transport and bioavailability of other substances nih.govsci-hub.box.
Plasmodium Lactate Dehydrogenase (pLDH): The lactate dehydrogenase enzyme from the malaria parasite Plasmodium falciparum (pLDH) is a key target for antimalarial drug development scirp.org. Numerous in-silico docking studies have investigated quinoline-based compounds as potential inhibitors of this enzyme researchgate.netresearchgate.netnih.gov. These studies reveal that the quinoline core can fit into binding sites on the enzyme, interacting with specific amino acid residues. For example, derivatives of quinoline-4-carboxylic acid have shown strong interactions with residues like GLY29, THR97, and HIS195 researchgate.net. The goal of such research is to identify compounds that selectively inhibit the parasite's enzyme without significantly affecting the human LDH counterpart nih.gov.
| Compound Class | Target Protein | Key Interacting Residues | Binding Energy (Example) | Primary Binding Forces |
|---|---|---|---|---|
| Quinoline Derivatives | Human Serum Albumin (HSA) | Subdomain IIA | Not specified | Hydrophobic, Hydrogen Bonding nih.gov |
| 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid | Plasmodium LDH | GLY29, GLY32, THR97, ILE31 researchgate.net | -9.05 kcal/mol researchgate.net | Hydrogen Bonding researchgate.net |
| Chloroquine (Reference) | Plasmodium LDH | HIS195, ALA236 researchgate.net | -6.74 kcal/mol researchgate.net | Hydrogen Bonding researchgate.net |
In addition to proteins, DNA is another major target for therapeutic agents. In-silico studies have explored the interaction between quinoline-carboxylic acid derivatives and DNA. Research on 2,4-disubstituted quinoline-3-carboxylic acids demonstrated that these molecules can act as DNA minor groove-binding agents nih.gov. The computational models showed the compound binding to the A/T rich region of a B-DNA duplex, with the carbonyl group at the 2nd position acting as a hydrogen bond donor/acceptor with adenine and guanine bases nih.gov. This research provides crucial insights into the mechanism of action for this class of compounds as DNA-targeting molecules nih.gov. Information regarding the specific interactions of this compound with cell membranes is not extensively detailed in the available literature.
Material Science and Optoelectronic Applications
The distinct molecular architecture of this compound, characterized by the quinoline core, makes it a valuable precursor and building block in the fields of material science and optoelectronics. chemimpex.com Its derivatives are explored for their potential in creating novel materials with unique electronic and photophysical properties. chemimpex.com The compound's ability to form stable complexes with metal ions further expands its utility in developing advanced functional materials. chemimpex.com
Organic Semiconductors and Optoelectronic Devices
The quinoline scaffold, present in this compound, is a key component in the development of organic semiconductors. These materials are integral to advancements in flexible electronics and solar cells. chemimpex.com Derivatives of quinoline are actively investigated for their application in Organic Light Emitting Diodes (OLEDs). researchgate.net For instance, zinc complexes containing a similar 2-methyl-8-quinolinol ligand have been successfully used as dopants in OLED fabrication to produce green electroluminescence. ijcce.ac.irijcce.ac.ir In such devices, the zinc complexes can function as both emitters and electron carriers, with some showing electron transport capabilities superior to standard materials like aluminum complexes. ijcce.ac.ir
Research into a zinc complex of a related compound, 2-methyl-8-quinolinol, demonstrated its potential in OLEDs, achieving green light emission. The performance is detailed in the table below.
| Device | Dopant | Observed Electroluminescence Wavelength | Emitted Color |
| Device 2 | (Me-HQ-H)[ZnI₂(Me-HQ)] | 517 nm | Green |
| Device 3 | (Me-HQ-H)[ZnI₂(Me-HQ)] | 539 nm | Green |
Data derived from studies on a related 2-methyl-8-quinolinol zinc complex. ijcce.ac.ir
Fluorescent Dyes and Chemical Sensors
This compound serves as an intermediate in the development of fluorescent dyes, which are crucial for applications such as biological imaging. chemimpex.com The inherent fluorescence of the quinoline structure can be tailored by chemical modification to create highly sensitive and selective chemical sensors. Researchers have designed and synthesized novel fluorescent probes by tagging quinoline chromophores to various molecular frameworks. These sensors can detect specific analytes, such as nitro-phenolic compounds and metal ions, even at very low concentrations. researchgate.net
The mechanism often involves a process like photo-induced electron transfer, where the fluorescence of the quinoline unit is "switched off" or quenched in the presence of the target analyte. researchgate.net The sensitivity of these sensors is a key performance metric.
| Sensor System | Target Analyte | Medium | Reported Detection Limit |
| Quinoline-tagged probe (bqbpbn, 1) | 2,4,6-trinitrophenol (TNP) | Water | 1.2 ppm |
| Quinoline-tagged probe (bqbpxn, 2) | 2,4,6-trinitrophenol (TNP) | Water | 0.3 ppm |
| Quinoline-tagged probe (bqbpbn, 1) | Zn²⁺ | Aqueous | 5 ppb |
| Quinoline-tagged probe (bqbpxn, 2) | Zn²⁺ | Aqueous | 10 ppb |
Data from studies on quinoline-tagged fluorescent organic probes. researchgate.net
Dyes and Pigments
Beyond advanced optoelectronics, this compound is a key intermediate in the synthesis of conventional dyes and pigments. Its chemical structure lends itself to the creation of stable and colored compounds used in the textile and coatings industries. chemimpex.com
Q & A
Basic: What are the recommended synthetic routes for 2-Methylquinoline-6-carboxylic acid, and how is purity validated?
Answer:
this compound can be synthesized via the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones under alkaline conditions . Industrial-scale synthesis may employ optimized protocols like continuous flow reactors for reproducibility. Purity is validated using FT-IR (to confirm functional groups), 1H-NMR (structural elucidation), and high-resolution mass spectrometry (HRMS) (molecular weight confirmation). Elemental analysis or HPLC further ensures purity thresholds (>95%) for research applications .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H-NMR (500 MHz in DMSO-d6) to resolve aromatic protons and methyl/carboxylic acid groups.
- FT-IR for identifying C=O (carboxylic acid, ~1700 cm⁻¹) and C-N (quinoline ring) stretches.
- Cyclic voltammetry (CV) to determine oxidation potentials and estimate HOMO-LUMO levels, critical for optoelectronic applications .
- UV-vis spectroscopy (in DMF or DMSO) to assess absorption maxima and electronic transitions .
Advanced: How do structural modifications of this compound influence its performance in dye-sensitized solar cells (DSSCs)?
Answer:
Substituent engineering (e.g., replacing the carboxylic acid with cyanoacetic acid or altering methyl group positions) modulates electron injection efficiency and charge recombination. For example, co-sensitization with Ru-complexes (e.g., IMA5 in ) enhances light absorption and reduces aggregation. Electrochemical impedance spectroscopy (EIS) and incident photon-to-current efficiency (IPCE) measurements quantify charge-transfer resistance and spectral response, respectively . Computational DFT studies guide rational design by mapping charge distribution and frontier orbitals .
Advanced: How can researchers resolve contradictions in reported properties, such as conflicting CAS registry numbers?
Answer:
Discrepancies in CAS numbers (e.g., 635-80-3 in vs. 50741-53-2 in ) require cross-referencing authoritative databases (PubChem, EPA DSSTox) and experimental validation:
- HRMS and 1H-NMR confirm molecular identity.
- Single-crystal X-ray diffraction unambiguously resolves structural ambiguities (as in for related quinoline derivatives).
- Consult peer-reviewed synthesis protocols (e.g., ) to verify synthetic routes and intermediates .
Advanced: What strategies optimize the interfacial charge-transfer properties of this compound in DSSCs?
Answer:
- Co-sensitization: Pairing with complementary dyes (e.g., IMA1-IMA5 in ) broadens absorption spectra and reduces charge recombination.
- Anchoring group optimization: Carboxylic acid groups bind TiO2 surfaces, but esterification or alternative anchors (e.g., phosphonic acid) may enhance stability.
- Electrolyte engineering: Use of redox mediators (I⁻/I₃⁻) and additives (4-TBP) minimizes back-electron transfer, quantified via Bode plots from EIS .
Advanced: How do computational methods like DFT enhance understanding of this compound’s electronic behavior?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) predict:
- HOMO-LUMO levels to align with semiconductor conduction bands (e.g., TiO2).
- Charge distribution across the quinoline ring and substituents, guiding synthetic modifications for improved electron injection.
- Excited-state dynamics via time-dependent DFT (TD-DFT), correlating with experimental UV-vis and CV data .
Advanced: What experimental controls are critical when evaluating biological activity of quinoline derivatives?
Answer:
While this compound itself is not extensively studied for bioactivity, related quinoline analogs require:
- Negative controls (e.g., unmodified quinoline) to isolate substituent effects.
- Dose-response assays (e.g., IC50 in cytotoxicity studies).
- Metabolic stability tests (e.g., microsomal incubation) to assess pharmacokinetic viability .
Table 1: Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 187.19 g/mol (C11H9NO2) | |
| Melting Point | 250°C (decomposition) | |
| HOMO-LUMO Gap | ~1.8 eV (via CV) | |
| Absorption Maxima (λmax) | ~350 nm (in DMF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
